2-[3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol
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Overview
Description
2-[3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This reaction leads to the formation of the triazole ring on the thiadiazole scaffold. The reaction conditions often include refluxing in ethanol with a catalytic amount of piperidine for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenolic and methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds with target receptors allows it to inhibit enzyme activity and modulate biological processes . For example, it can inhibit carbonic anhydrase by binding to the active site and preventing the enzyme from catalyzing the hydration of carbon dioxide .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another isomeric form with similar biological properties.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: Differ in the position of the triazole ring fusion but have similar applications.
Uniqueness
2-[3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol is unique due to its specific substitution pattern, which imparts distinct biological activities and enhances its potential as a pharmacological agent .
Properties
Molecular Formula |
C16H14N4O2S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol |
InChI |
InChI=1S/C16H14N4O2S/c1-22-13-9-5-3-7-11(13)14-17-18-16-20(14)19-15(23-16)10-6-2-4-8-12(10)21/h2-9,15,19,21H,1H3 |
InChI Key |
RYWBJGKUZAPHMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C3N2NC(S3)C4=CC=CC=C4O |
Origin of Product |
United States |
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